molecular formula C9H10BrN3 B15203772 5-Bromo-3-isopropyl-1h-pyrazolo[3,4-b]pyridine

5-Bromo-3-isopropyl-1h-pyrazolo[3,4-b]pyridine

Cat. No.: B15203772
M. Wt: 240.10 g/mol
InChI Key: GVXZNRJLWSJQMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-3-isopropyl-1H-pyrazolo[3,4-b]pyridine is an organic compound belonging to the pyrazolopyridine family. This compound is characterized by a pyrazole ring fused to a pyridine ring, with a bromine atom at the 5-position and an isopropyl group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-isopropyl-1H-pyrazolo[3,4-b]pyridine typically involves multiple steps. One common method starts with the commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine. This compound undergoes iodination using N-iodosuccinimide (NIS) to form an intermediate, which is then protected with para-methoxybenzyl chloride (PMB-Cl) to yield a key intermediate . The isopropyl group can be introduced through subsequent reactions involving appropriate reagents and conditions.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-isopropyl-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted pyrazolopyridine derivatives, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 5-Bromo-3-isopropyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with molecular targets such as tropomyosin receptor kinases (TRKs). TRKs are receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and survival. The compound inhibits the kinase activity of TRKs by binding to their active sites, thereby blocking downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt . This inhibition can lead to reduced cancer cell proliferation and increased apoptosis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Bromo-3-isopropyl-1H-pyrazolo[3,4-b]pyridine include other pyrazolopyridine derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the bromine atom and the isopropyl group allows for unique interactions with biological targets and provides opportunities for further functionalization in drug design .

Properties

Molecular Formula

C9H10BrN3

Molecular Weight

240.10 g/mol

IUPAC Name

5-bromo-3-propan-2-yl-2H-pyrazolo[3,4-b]pyridine

InChI

InChI=1S/C9H10BrN3/c1-5(2)8-7-3-6(10)4-11-9(7)13-12-8/h3-5H,1-2H3,(H,11,12,13)

InChI Key

GVXZNRJLWSJQMZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C2C=C(C=NC2=NN1)Br

Origin of Product

United States

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